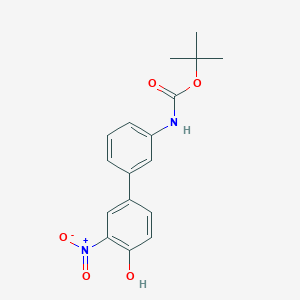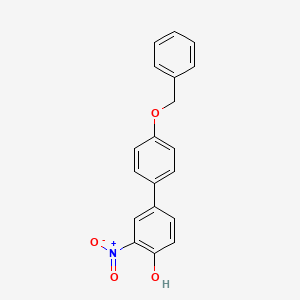
4-(4-Methoxy-3-trifluoromethylphenyl)-2-nitrophenol, 95%
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(4-Methoxy-3-trifluoromethylphenyl)-2-nitrophenol, 95% (hereinafter referred to as 4-MTP-2NP) is a chemical compound with a variety of applications in both scientific research and industry. This compound is a highly active phenol and has been used in a number of areas, including as a reagent in organic synthesis, as a catalyst in pharmaceutical synthesis, and in the production of polymers.
科学研究应用
4-MTP-2NP has a number of applications in scientific research. It has been used as a reagent in organic synthesis, as a catalyst in pharmaceutical synthesis, and in the production of polymers. In addition, 4-MTP-2NP has been studied for its potential use as an antioxidant, as it has been shown to inhibit the oxidation of lipids and proteins. It has also been studied for its potential use as an antimicrobial agent, as it has been found to inhibit the growth of certain bacteria, fungi, and viruses.
作用机制
The exact mechanism of action of 4-MTP-2NP is not yet fully understood. However, it is believed that the compound acts as a free radical scavenger, meaning that it can neutralize reactive oxygen species (ROS) and reactive nitrogen species (RNS) that can cause oxidative damage to cells. Additionally, it is believed that 4-MTP-2NP can bind to and inhibit the activity of certain enzymes, such as cytochrome P450 enzymes, which are involved in the metabolism of drugs and other xenobiotics.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-MTP-2NP are not yet fully understood. However, studies have shown that the compound can inhibit the activity of certain enzymes, such as cytochrome P450 enzymes, which are involved in the metabolism of drugs and other xenobiotics. Additionally, it has been shown to inhibit the oxidation of lipids and proteins, as well as to inhibit the growth of certain bacteria, fungi, and viruses.
实验室实验的优点和局限性
The advantages of using 4-MTP-2NP in laboratory experiments include its high activity, low cost, and wide availability. Additionally, the compound is relatively stable, making it suitable for use in long-term experiments. However, there are some limitations to using 4-MTP-2NP in laboratory experiments. For example, the compound is not water-soluble, making it difficult to use in aqueous solutions. Additionally, the compound is not particularly stable in the presence of light or heat, making it unsuitable for use in experiments that require exposure to these conditions.
未来方向
There are a number of potential future directions for the use of 4-MTP-2NP. For example, further research could be conducted to better understand the compound’s mechanism of action and its biochemical and physiological effects. Additionally, the compound could be explored for its potential use as an antioxidant, antimicrobial agent, or as a reagent in organic synthesis. Finally, further research could be conducted to explore the potential applications of 4-MTP-2NP in the production of polymers, as well as its potential use in other industries.
合成方法
4-MTP-2NP can be synthesized through a three-step process. The first step involves the reaction of 4-methoxy-3-trifluoromethylphenol and nitrosyl chloride in dichloromethane, which yields 4-(4-methoxy-3-trifluoromethylphenyl)-2-nitrochloride as the product. The second step involves the reaction of 4-(4-methoxy-3-trifluoromethylphenyl)-2-nitrochloride with sodium hydroxide in methanol, which yields 4-(4-methoxy-3-trifluoromethylphenyl)-2-nitrophenolate as the product. The final step involves the reaction of 4-(4-methoxy-3-trifluoromethylphenyl)-2-nitrophenolate with sodium borohydride in methanol, which yields 4-(4-methoxy-3-trifluoromethylphenyl)-2-nitrophenol as the product.
属性
IUPAC Name |
4-[4-methoxy-3-(trifluoromethyl)phenyl]-2-nitrophenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10F3NO4/c1-22-13-5-3-8(6-10(13)14(15,16)17)9-2-4-12(19)11(7-9)18(20)21/h2-7,19H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HLSGYZFCTSBISP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=CC(=C(C=C2)O)[N+](=O)[O-])C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10F3NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50686338 |
Source


|
| Record name | 4'-Methoxy-3-nitro-3'-(trifluoromethyl)[1,1'-biphenyl]-4-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50686338 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
313.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-Methoxy-3-trifluoromethylphenyl)-2-nitrophenol | |
CAS RN |
1262002-73-2 |
Source


|
| Record name | 4'-Methoxy-3-nitro-3'-(trifluoromethyl)[1,1'-biphenyl]-4-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50686338 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。







![4-[4-(Ethylcarbamoyl)-3-fluorophenyl]-2-nitrophenol, 95%](/img/structure/B6383045.png)






